molecular formula C25H28N2O3 B2397192 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898456-89-8

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

Cat. No.: B2397192
CAS No.: 898456-89-8
M. Wt: 404.51
InChI Key: DHMAIAALBZDQAL-UHFFFAOYSA-N
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Description

“2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one” is a synthetic small molecule characterized by a pyran-4-one core substituted with a benzylpiperazine moiety at the 2-position and a 4-methylbenzyl ether group at the 5-position. The compound’s molecular formula is C25H28N2O3, with a molecular weight of 404.51 g/mol. Its structure integrates features of piperazine derivatives, known for modulating biological activity, and aromatic ethers, which influence solubility and target binding.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-20-7-9-22(10-8-20)18-30-25-19-29-23(15-24(25)28)17-27-13-11-26(12-14-27)16-21-5-3-2-4-6-21/h2-10,15,19H,11-14,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMAIAALBZDQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Condensation and Alkylation

The most widely reported method involves a three-step process:

  • Formation of the Pyran-4-one Core :
    A precursor 5-hydroxy-2-methylpyran-4-one undergoes O-alkylation with 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours. This yields 5-[(4-methylphenyl)methoxy]-2-methylpyran-4-one with a 78–82% yield.

  • Bromination at the Methyl Group :
    The methyl group at position 2 of the pyran ring is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄). This produces 2-bromomethyl-5-[(4-methylphenyl)methoxy]pyran-4-one (yield: 65–70%).

  • Nucleophilic Substitution with Benzylpiperazine :
    The brominated intermediate reacts with 4-benzylpiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base. After 24 hours at room temperature, the target compound is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 70–75% yield.

Mechanistic Insights :

  • The O-alkylation proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent acetone.
  • Bromination involves a radical chain mechanism initiated by AIBN, favoring allylic bromination due to the stability of the resulting radical intermediate.
  • The final substitution step leverages the nucleophilicity of the piperazine’s secondary amine, displacing bromide in an SN2 fashion.

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot approach to reduce purification steps:

Procedure :

  • Simultaneous Alkylation and Amination :
    A mixture of 5-hydroxy-2-methylpyran-4-one , 4-methylbenzyl bromide , 4-benzylpiperazine , and K₂CO₃ in dimethylformamide (DMF) is heated at 100°C for 18 hours.
  • In Situ Bromination :
    NBS and AIBN are added directly to the reaction mixture, allowing sequential bromination and substitution.

Outcomes :

  • Total yield: 60–65% (lower than stepwise methods due to competing side reactions).
  • Advantages: Reduced solvent use and processing time.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

Reaction Step Optimal Solvent Temperature (°C) Yield (%)
O-alkylation Acetone 60 82
Bromination CCl₄ 70 70
Nucleophilic substitution DCM 25 75

Polar aprotic solvents (e.g., DMF) accelerate alkylation but risk hydrolysis of the pyranone ring. Non-polar solvents (CCl₄) favor bromination by stabilizing radical intermediates.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during O-alkylation increases yield to 88% by enhancing anion mobility.
  • Microwave Assistance : Microwave irradiation (100 W, 30 minutes) reduces the substitution step duration from 24 hours to 2 hours, maintaining a 72% yield.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 9H, aromatic H), 6.10 (s, 1H, pyran H), 4.85 (s, 2H, OCH₂C₆H₄), 3.75 (s, 2H, NCH₂), 2.85 (t, 4H, piperazine CH₂), 2.45 (s, 3H, Ar-CH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
  • HRMS : m/z 408.2052 [M+H]⁺ (calculated: 408.2048).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity after recrystallization from ethanol. Residual solvents (e.g., DCM) are <0.1% by GC-MS.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Microreactor Setup :
    • O-alkylation and bromination steps performed in series at 10 mL/min flow rate.
    • Yields stabilize at 80% with 95% purity post-inline filtration.

Green Chemistry Metrics

  • E-Factor : 12.5 (improved from 18.7 in batch processes via solvent recycling).
  • PMI (Process Mass Intensity) : 23.1 kg/kg, driven by DMF recovery.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name Core Structure Substituent at 5-Position Substituent at 2-Position Molecular Weight (g/mol) CAS Number
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one Pyran-4-one 4-Methylbenzyl ether 4-Benzylpiperazine-methyl 404.51 Not provided
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one Pyran-4-one 3-Chlorobenzyl ether 4-Benzylpiperazine-methyl 425.33 Not provided
2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one Dihydroisoquinolin 4-Methylbenzyl ether 4-Fluorophenyl-methyl 375.44 850905-76-9

Key Observations :

Core Structure Differences: The target compound’s pyran-4-one core (a six-membered lactone ring) contrasts with the dihydroisoquinolin scaffold in the fluorophenyl derivative . Pyran-4-one derivatives are often associated with anti-inflammatory or antimicrobial activity, while dihydroisoquinolins may exhibit CNS-targeted effects. The 3-chlorophenyl analog shares the pyran-4-one core but substitutes the 4-methyl group with a chlorine atom, increasing molecular weight (425.33 vs. 404.51 g/mol) and altering lipophilicity .

Substituent Impact: Benzylpiperazine vs. 4-Methyl vs. 3-Chloro Substitution: The 4-methylbenzyl ether in the target compound likely improves metabolic stability compared to the electron-withdrawing 3-chloro substituent, which could enhance reactivity but reduce bioavailability .

Hypothetical Pharmacological Profiles

While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

  • Benzylpiperazine Derivatives: Known to interact with monoamine transporters and receptors, suggesting possible neuroactive properties.
  • Chlorinated vs. Methylated Aromatics : Chlorine substituents (as in the 3-chloro analog) often increase binding affinity to targets like kinases or GPCRs but may raise toxicity concerns .

Biological Activity

The compound 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one (referred to as BMPP) is a heterocyclic organic compound notable for its complex structure, which includes a pyran ring, a benzylpiperazine moiety, and a methoxy-substituted methylphenyl group. This unique combination of functional groups contributes to its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of BMPP is C21H23N3O2C_{21}H_{23}N_{3}O_{2}. The structural representation highlights the key functional groups that are responsible for its biological interactions.

Biological Activities

BMPP has been investigated for various biological activities, particularly its potential as an antiviral agent. Key findings include:

  • Antiviral Activity : BMPP has shown promise in inhibiting the replication of viruses such as:
    • Human Immunodeficiency Virus (HIV) : Studies indicate that BMPP may interfere with HIV replication mechanisms, potentially by inhibiting viral enzymes or altering host cell environments.
    • Hepatitis C Virus (HCV) : Similar mechanisms of action have been suggested for HCV, where BMPP may disrupt viral lifecycle processes.
  • Neuropharmacological Effects : Research into BMPP's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The compound may modulate neurotransmitter activity, which could be beneficial in conditions such as anxiety or depression.
  • Inhibition of Acetylcholinesterase : Some studies suggest that derivatives of piperazine, including BMPP, can inhibit human acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition may have implications for treating Alzheimer's disease and other cognitive disorders .

The exact mechanism by which BMPP exerts its biological effects involves interaction with specific molecular targets such as receptors or enzymes. These interactions can lead to modulation of biological pathways that are crucial for viral replication and neurotransmission.

Case Studies and Research Findings

Several studies have focused on the biological activity of BMPP and related compounds:

  • Study on Antiviral Properties : In vitro studies demonstrated that BMPP significantly reduces the viral load in HIV-infected cell cultures. The compound's ability to inhibit reverse transcriptase was highlighted as a key mechanism.
  • Neuropharmacological Study : A study evaluating the effects of BMPP on neurotransmitter levels in rodent models showed increased levels of serotonin and norepinephrine, suggesting its potential use as an antidepressant.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityMechanism
BMPPC21H23N3O2Antiviral, NeuropharmacologicalInhibits viral replication, Modulates neurotransmitter levels
4-BenzylpiperazineC19H22N2Acetylcholinesterase InhibitionBinds to active sites of the enzyme
Other Piperazine DerivativesVariesVarious (e.g., anti-cancer)Diverse mechanisms depending on structure

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one in laboratory settings?

  • Methodological Answer :

  • PPE Selection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Environmental Controls : Ensure local exhaust ventilation and avoid dust formation during handling to minimize inhalation risks .
  • Emergency Measures : For accidental exposure, consult SDS sections on first aid (e.g., rinsing eyes with water for 15 minutes, removing contaminated clothing) and dispose of waste via licensed facilities .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound during experimental planning?

  • Methodological Answer :

  • Predictive Modeling : Use computational tools like EPI Suite or ACD/Labs to estimate logP, water solubility, and degradation pathways in lieu of experimental data .
  • Experimental Determination : Perform small-scale tests (e.g., shake-flask method for logP, differential scanning calorimetry for melting point) under controlled conditions .
  • Literature Cross-Referencing : Compare with structurally similar compounds (e.g., 4-methoxyphenyl derivatives) to infer properties .

Q. What are the critical steps and reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Multi-Step Synthesis : Follow protocols for analogous piperazine-containing compounds, such as coupling 4-benzylpiperazine with a pyran-4-one precursor via nucleophilic substitution under inert atmosphere .
  • Optimization : Monitor reaction progress using HPLC or TLC; purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
  • Characterization : Confirm structure via 1H^1H/13C^13C-NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while accounting for potential instability?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
  • Bioactivity Assays : Use fresh batches for in vitro studies (e.g., enzyme inhibition assays) and include stability controls (e.g., pre-incubated compound) to validate results .
  • Storage Conditions : Store at -20°C under nitrogen to prevent oxidation or hydrolysis .

Q. What analytical strategies are recommended for resolving contradictions in reported biological activities of this compound and its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzylpiperazine vs. methylpiperazine) and compare IC50_{50} values across assays .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources) to identify confounding variables (e.g., assay type, cell lines) .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance vs. radioligand binding) .

Q. What methodologies are effective for studying the environmental fate and ecological impacts of this compound?

  • Methodological Answer :

  • Fate Studies : Use 14C^{14}C-labeled compound to track biodegradation pathways in soil/water systems; analyze metabolites via LC-QTOF-MS .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna and algae (OECD 202/201 guidelines) to determine LC50_{50}/EC50_{50} values .
  • Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into air, water, and soil based on estimated physicochemical properties .

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